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molecular formula C9H11NO3 B1258129 Phenylisoserine

Phenylisoserine

Cat. No. B1258129
M. Wt: 181.19 g/mol
InChI Key: HOJZAHQWDXAPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299279B2

Procedure details

In brief, the present invention relates to an improved semi-synthetic process to produce a taxane intermediate, which can ultimately be used to produce taxane derivatives, such as paclitaxel, docetaxel and canadensol and its derivatives. In the process of the present invention, the protected taxane intermediate from which the taxane derivative can be derived is produced in a yield of over 65% of a single isomer by direct esterification of a protected taxane of formula (I) with a single isomeric open chain phenyl isoserine side chain. By using a single isomeric phenyl isoserine side chain, a single isomeric taxane intermediate is obtained at a yield of over 65%. This is substantially greater than the 40% yield of the process advanced by Denis et al in U.S. Pat. No. 4,924,011. In addition, by using the same hydroxyl protecting group to protect both the C-7 position and the 2′-position on the phenylisoserine side chain, simplifies and reduces the reaction route. These are all features which would be recognised as being advantageous in industrial scale up of the present process.
Name
paclitaxel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
docetaxel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
canadensol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C@@H:19](OC([C@H](O)[C@@H](NC(C2C=CC=CC=2)=O)C2C=CC=CC=2)=O)[CH2:18][C@:14]2(O)[C:15]([CH3:17])([CH3:16])[C:3]=1[C@@H:4](OC(C)=O)[C:5]([C@@:7]1([CH3:58])[C@H:12]([C@@H:13]2OC([C:45]2[CH:46]=[CH:47][CH:48]=[CH:49][CH:50]=2)=O)[C@:11]2(OC(C)=O)[CH2:51]O[C@@H:10]2[CH2:9][C@@H:8]1O)=O.CC1[C@@H]([O:82][C:83]([C@H:85]([OH:101])[C@@H:86]([NH:93]C(OC(C)(C)C)=O)C2C=CC=CC=2)=[O:84])C[C@]2(O)C(C)(C)C=1[C@@H](O)C([C@@]1(C)[C@H]([C@@H]2OC(C2C=CC=CC=2)=O)[C@]2(OC(C)=O)CO[C@@H]2C[C@@H]1O)=O.CC1[C@@H](OC([C@H](O)[C@@H](NC(C(C)C)=O)C2C=CC=CC=2)=O)C[C@]2(O)C(C)(C)C=1[C@@H](OC(C)=O)C([C@@]1(C)[C@H]([C@@H]2OC(C2C=CC=CC=2)=O)[C@]2(OC(C)=O)CO[C@@H]2C[C@@H]1O)=O>>[CH3:51][C@H:11]1[C@H:12]2[CH2:13][C@H:14]3[C:15]([CH3:16])([CH3:17])[C@@H:3]([CH2:4][CH2:5][C@:7]2([CH3:58])[CH2:8][CH2:9][CH2:10]1)[C@H:2]([CH3:1])[CH2:19][CH2:18]3.[C:45]1([NH:93][CH2:86][CH:85]([C:83]([OH:84])=[O:82])[OH:101])[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=1

Inputs

Step One
Name
paclitaxel
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=5C=CC=CC5)NC(=O)C=6C=CC=CC6)O)O)OC(=O)C=7C=CC=CC7)(CO4)OC(=O)C)O)C)OC(=O)C
Step Two
Name
docetaxel
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=5C=CC=CC5)NC(=O)OC(C)(C)C)O)O)OC(=O)C=6C=CC=CC6)(CO4)OC(=O)C)O)C)O
Step Three
Name
canadensol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[C@@H]1CCC[C@@]2([C@@H]1C[C@@H]3CC[C@H]([C@@H](C3(C)C)CC2)C)C
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)NCC(O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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